Bis(4-methoxyphenyl)-1,2,4-oxadiazole

Lipophilicity Drug-likeness Membrane Permeability

This heterocyclic building block, with a logP of 3.73, provides an optimal balance between membrane permeability and solubility, making it a strategic alternative to more polar or lipophilic analogs. Its electron-deficient 1,2,4-oxadiazole core is ideal for applications in phosphorescent OLEDs and fine-tuning pharmacokinetic properties in lead optimization. This specific substitution pattern is critical for reproducible optoelectronic and biological research outcomes.

Molecular Formula C16H14N2O3
Molecular Weight 282.29 g/mol
Cat. No. B5862792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-methoxyphenyl)-1,2,4-oxadiazole
Molecular FormulaC16H14N2O3
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OC
InChIInChI=1S/C16H14N2O3/c1-19-13-7-3-11(4-8-13)15-17-16(21-18-15)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3
InChIKeyRGQQGHHQWSHCKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-methoxyphenyl)-1,2,4-oxadiazole: Core Physicochemical and Structural Baseline for Scientific Procurement


Bis(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 55667-07-7), systematically named 3,5-bis(4-methoxyphenyl)-1,2,4-oxadiazole, is a heterocyclic compound featuring a central 1,2,4-oxadiazole ring symmetrically substituted at the 3- and 5-positions with 4-methoxyphenyl groups . Its molecular formula is C16H14N2O3, with a molecular weight of 282.29 g/mol . The compound is characterized by a computed logP of 3.73 and a logSW of -4.44, indicating substantial lipophilicity and limited aqueous solubility . These properties, combined with the electron-deficient nature of the 1,2,4-oxadiazole core, position this compound as a building block of interest for optoelectronic materials and medicinal chemistry [1].

Why 3,5-Bis(4-methoxyphenyl)-1,2,4-oxadiazole Cannot Be Interchanged with Other Diaryl-1,2,4-oxadiazoles


Substitution of the phenyl rings in 3,5-diaryl-1,2,4-oxadiazoles drastically alters key physicochemical and electronic parameters critical to performance in both optoelectronic and biological applications. Even seemingly minor changes, such as replacing methoxy with methyl or hydrogen, result in quantifiable shifts in lipophilicity, solubility, electron affinity, and molecular conformation that directly impact material processability, device efficiency, and biological target engagement [1]. The specific evidence presented below demonstrates that 3,5-bis(4-methoxyphenyl)-1,2,4-oxadiazole occupies a distinct parameter space relative to its closest analogs, making generic substitution a high-risk strategy for reproducible scientific outcomes [2].

Quantitative Differentiation of Bis(4-methoxyphenyl)-1,2,4-oxadiazole Against Closest Analogs


Lipophilicity (logP) Comparison: Bis(4-methoxyphenyl) vs. Diphenyl vs. Bis(4-methylphenyl) Analogs

The target compound exhibits a logP of 3.73, representing a 0.07 log unit increase in lipophilicity over the unsubstituted 3,5-diphenyl-1,2,4-oxadiazole (logP = 3.66) , and a substantial 1.33 log unit decrease relative to the 4-methylphenyl analog (logP = 5.0586) . This precise modulation positions the bis(4-methoxyphenyl) derivative as an intermediate in lipophilicity, a critical parameter for passive membrane permeability and cellular uptake .

Lipophilicity Drug-likeness Membrane Permeability QSAR

Aqueous Solubility (logSW) Comparison: Impact of Methoxy vs. Methyl Substitution

The target compound's logSW of -4.44 indicates higher aqueous solubility compared to the 3,5-bis(4-methylphenyl)-1,2,4-oxadiazole analog, which has a logSW of -4.753 . Relative to the unsubstituted diphenyl analog (logSW = -3.95) , the target compound shows a 0.49 log unit reduction in solubility, consistent with the increased hydrophobicity conferred by the methoxy groups .

Aqueous Solubility Bioavailability Formulation QSAR

Molecular Weight as a Determinant of Diffusivity and Pharmacokinetic Profile

With a molecular weight of 282.29 g/mol, the target compound is 60 g/mol heavier than the diphenyl analog (222 g/mol) [1] and 32 g/mol heavier than the bis(4-methylphenyl) analog (250.3 g/mol) . This places it closer to the upper limit of Lipinski's Rule of Five (500 g/mol) while remaining within the typical range for orally bioavailable small molecules, potentially impacting passive diffusion rates and tissue distribution .

Molecular Weight Drug-likeness Lipinski's Rule of Five Pharmacokinetics

Electron-Transport Capability: 1,2,4-Oxadiazole Core vs. 1,3,4-Oxadiazole Isomers

Compounds based on the 1,2,4-oxadiazole core, including the target compound, are known to possess high electron affinity and function effectively as electron-transport materials in OLEDs [1][2]. Comparative DFT studies indicate that the LUMO energy levels of 1,2,4-oxadiazole derivatives can be tuned by 2-3 eV via substitution [3], with specific 1,2,4-oxadiazole-based materials exhibiting LUMO levels around -2.2 to -2.4 eV [4]. In contrast, the 1,3,4-oxadiazole isomer displays stronger electron-withdrawing ability and lower LUMO levels due to its para-mode conjugation, making it a more efficient electron acceptor but potentially less suitable for bipolar host applications where balanced charge transport is required [5].

Electron Transport OLED Electron Affinity LUMO DFT

Optical Absorption: Red-Shift Conferred by Methoxyl Substitution

Computational studies using TD-DFT at the B3LYP/6-311++G(3df,2p) level demonstrate that incorporating both oxadiazole and methoxyl units into a molecular framework induces a red-shift in absorption and emission wavelengths compared to parent molecules lacking these functionalities [1]. While specific experimental values for the target compound are not reported, this class-level evidence strongly suggests that the 4-methoxyphenyl groups in bis(4-methoxyphenyl)-1,2,4-oxadiazole will lead to longer wavelength absorption relative to the unsubstituted diphenyl analog, a property advantageous for applications in light-harvesting and optoelectronics [2].

UV-Vis Absorption Fluorescence Optoelectronic Materials TD-DFT

Isomeric Stability: 1,2,4-Oxadiazole vs. Other Oxadiazole Isomers

Quantum mechanical computations indicate that 1,3,4-oxadiazole is more thermodynamically stable than 1,2,4-oxadiazole [1]. This relative stability profile implies that 1,2,4-oxadiazole derivatives, including the target compound, may exhibit different reactivity and decomposition pathways under thermal or photochemical stress compared to their 1,3,4-counterparts. For instance, photochemical studies on 3,5-disubstituted 1,2,4-oxadiazoles show ring photoisomerization to the 1,3,4-oxadiazole heterocycle under 254 nm irradiation in methanol, a process dependent on the nature and position of the substituent [2].

Isomer Stability Quantum Mechanics Heterocyclic Chemistry DFT

Precision Application Scenarios for Bis(4-methoxyphenyl)-1,2,4-oxadiazole Based on Quantified Differentiation


Lead Optimization in Medicinal Chemistry: Balancing Lipophilicity and Solubility

In drug discovery programs where 3,5-diaryl-1,2,4-oxadiazoles are employed as core scaffolds, the target compound's logP of 3.73 and logSW of -4.44 offer a quantifiable advantage over both the more polar diphenyl analog (logP 3.66, logSW -3.95) and the overly lipophilic bis(4-methylphenyl) analog (logP 5.06, logSW -4.75) . This intermediate profile is particularly valuable for optimizing oral bioavailability in lead series, as it balances the need for membrane permeability with sufficient aqueous solubility to avoid precipitation in physiological fluids [1]. Researchers can thus rationally select this compound to fine-tune pharmacokinetic properties without resorting to extensive analog synthesis [2].

Bipolar Host Material Design for Phosphorescent OLEDs

The 1,2,4-oxadiazole core's moderate electron affinity (LUMO ~ -2.2 to -2.4 eV) , compared to the stronger electron-withdrawing 1,3,4-oxadiazole (LUMO ~ -3.1 to -3.2 eV) [1], positions bis(4-methoxyphenyl)-1,2,4-oxadiazole as a candidate for bipolar host materials in phosphorescent OLEDs. In such devices, balanced charge transport is critical for achieving high external quantum efficiency and low efficiency roll-off. The target compound's electron-transport capability, combined with the hole-transporting character potentially introduced by the electron-donating methoxyphenyl groups, can facilitate charge balance within the emissive layer, a property not easily replicated with the more strongly electron-deficient 1,3,4-oxadiazole analogs [2].

Optoelectronic Material Tuning via Substituent-Induced Spectral Shifts

For applications in organic photovoltaics or fluorescent sensors where precise spectral tuning is required, the methoxyl substitution in bis(4-methoxyphenyl)-1,2,4-oxadiazole is computationally predicted to induce a red-shift in absorption and emission relative to unsubstituted or alkyl-substituted analogs . This property can be exploited to extend the absorption range of light-harvesting materials or to shift emission into a desired wavelength region for sensing or display technologies. The target compound thus serves as a specific building block for accessing longer wavelength optical properties within the 1,2,4-oxadiazole scaffold, differentiating it from the diphenyl and bis(4-methylphenyl) variants [1].

Structure-Activity Relationship (SAR) Studies on Photochemical Stability

The known susceptibility of 1,2,4-oxadiazoles to photoisomerization makes bis(4-methoxyphenyl)-1,2,4-oxadiazole a relevant probe for investigating the influence of electron-donating substituents on the photochemical stability of this heterocycle. By comparing its photoisomerization rate and quantum yield with those of the diphenyl and bis(4-methylphenyl) analogs, researchers can establish SAR for photostability, a crucial parameter for materials intended for light-emitting or light-exposed applications. The target compound's distinct electronic character, arising from the methoxy groups, provides a unique data point in such comparative photochemical studies [1].

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